Dihidro-FK-506

Descripción general

Descripción

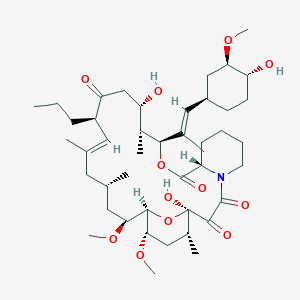

Dihydro-FK-506 is a derivative of the immunosuppressant drug FK-506, which is also known as tacrolimus. FK-506 is a macrolide with potent immunosuppressive properties, primarily used to prevent rejection in organ transplantation. It functions by inhibiting the release of proinflammatory mediators from human basophils, a type of white blood cell involved in the immune response . The drug binds with high affinity to a specific binding protein, which is presumed to be the FK-506 binding protein, and this interaction is crucial for its anti-inflammatory effects .

Synthesis Analysis

The synthesis of FK-506 and its derivatives, including dihydro-FK-506, involves complex organic chemistry techniques. The total synthesis of FK-506 has been achieved through various strategies, including the use of Evans technology for asymmetric alkylation and aldol reactions . The synthesis of the cyclohexyl fragment of FK-506, which is a crucial part of the molecule, has been reported starting from (S)-(-)-3-cyclohexenecarboxylic acid, leading to improvements in overall yield . Additionally, the C15-C16 bond formation in FK-506 was accomplished via sulfone anion coupling, followed by a chelation-controlled reduction . These synthetic approaches are essential for constructing the complex macrolide structure of FK-506 and its analogs.

Molecular Structure Analysis

The molecular structure of FK-506 is characterized by a 23-membered macrocyclic polyketide, which is synthesized by a multifunctional polyketide synthase in Streptomyces species . The polyketide synthase involved in FK-506 biosynthesis contains multiple domains that catalyze the chain extension and processing steps required to form the macrolactone ring . The structural complexity of FK-506 is evident in its multiple chiral centers and the presence of a tricarbonyl region, which has been the subject of detailed chemical studies .

Chemical Reactions Analysis

FK-506 undergoes various chemical reactions, including a benzilic acid rearrangement when treated with aqueous hydroxide, affecting the tricarbonyl portion of the molecule . This rearrangement has been used to correct the structure of a previously reported degradation product . Additionally, the propensity for carbon-carbon bond cleavage in the C2-C10 region of FK-506 has been explored, revealing that the formation of a tetrahedral intermediate at C9 can lead to fragmentation by a retro-Claisen-like pathway . The reduction of FK-506 with sodium triacetoxyborohydride provides access to dihydro FK-506, which is an important intermediate in the synthesis of the drug .

Physical and Chemical Properties Analysis

The physical and chemical properties of FK-506 and its derivatives are closely related to their molecular structure. The macrolide structure of FK-506 imparts specific binding properties, allowing it to interact with its target protein with high affinity . The immunosuppressive activity of FK-506 is a result of its ability to modulate the immune system by inhibiting the release of inflammatory mediators . The synthesis of FK-506 derivatives, such as dihydro-FK-506, involves careful manipulation of the molecule's functional groups and stereochemistry to maintain or enhance its biological activity .

Aplicaciones Científicas De Investigación

- Dihidro-FK-506 (también llamado FK-506 o Tacrolimus) es un potente agente inmunosupresor. Se utiliza ampliamente para prevenir el rechazo de órganos en pacientes trasplantados. Al inhibir la activación de los linfocitos T, ayuda a mantener la supervivencia del injerto sin comprometer todo el sistema inmunitario .

- La investigación ha demostrado que This compound exhibe propiedades antifúngicas. Puede inhibir el crecimiento de varios patógenos fúngicos, lo que lo convierte en un posible candidato para el tratamiento de infecciones fúngicas .

- Los estudios sugieren que This compound puede tener efectos neuroprotectores. Podría desempeñar un papel en la prevención del daño neuronal y la promoción de la regeneración nerviosa después de una lesión o enfermedades neurodegenerativas .

- This compound modula las respuestas inflamatorias al suprimir la producción de citoquinas. Los investigadores han explorado su potencial en el tratamiento de afecciones inflamatorias como la artritis reumatoide y la enfermedad inflamatoria intestinal .

- Algunas investigaciones indican que This compound podría proteger contra la lesión por isquemia-reperfusión cardíaca. Su capacidad para reducir el estrés oxidativo y la inflamación lo hace relevante en la investigación cardiovascular .

- Si bien no se ha estudiado tan ampliamente como otras aplicaciones, existe un interés creciente en This compound como un posible agente anticancerígeno. Sus propiedades inmunosupresoras podrían aprovecharse para modular las respuestas inmunitarias en la terapia contra el cáncer .

Inmunosupresión y Trasplante de Órganos

Actividad Antifúngica

Neuroprotección y Neuroregeneración

Propiedades Antiinflamatorias

Aplicaciones Cardiovasculares

Terapia contra el Cáncer

Mecanismo De Acción

Target of Action

Dihydro-FK-506, also known as Tsukubamycin B, is a potent immunosuppressive macrocyclic polyketide . It primarily targets the cAMP receptor protein (Crp) , a global regulator that plays a crucial role in the biosynthesis of FK-506 .

Mode of Action

The mode of action of Dihydro-FK-506 involves the formation of a complex with the Crp regulator . Overexpression of Crp has been shown to enhance the production of FK-506 , suggesting that the interaction between Dihydro-FK-506 and Crp is critical for its immunosuppressive activity.

Result of Action

The primary result of Dihydro-FK-506’s action is immunosuppression . It is widely used to prevent the rejection of transplanted organs . In addition, Dihydro-FK-506 and its analogs possess numerous promising therapeutic potentials including antifungal, neuroprotective, and neuroregenerative activities .

Action Environment

The production of Dihydro-FK-506 can be influenced by environmental factors. For instance, overexpression of Crp in Streptomyces tsukubaensis, a producer of FK-506, resulted in a two-fold enhancement of FK-506 production under laboratory conditions . This suggests that the action, efficacy, and stability of Dihydro-FK-506 can be influenced by the environment in which it is produced .

Safety and Hazards

Direcciones Futuras

The biosynthetic pathway of FK506 has been studied extensively, and there has been progress in understanding its biosynthesis, improving production, and in the mutasynthesis of diverse analogs . Further strain improvement and structural diversification aimed at generating more analogs with improved pharmaceutical properties will be emphasized .

Análisis Bioquímico

Biochemical Properties

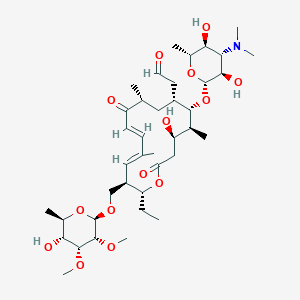

The biosynthetic pathway of Dihydro-FK-506 involves a hybrid type I polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system . The unique allyl functional group of Dihydro-FK-506 is formed by a discrete PKS acting in coordination with fatty acid synthase (FAS) to provide this atypical extender unit .

Cellular Effects

Dihydro-FK-506 has been shown to have a variety of effects on cells. It has immunosuppressive properties, making it useful in preventing the rejection of transplanted organs . It also possesses antifungal properties . In addition, it has been found to have neuroprotective and neuroregenerative activities .

Molecular Mechanism

The molecular mechanism of Dihydro-FK-506 involves its interaction with various biomolecules. The FK506 core is formed from a (4 R ,5 R )-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units . The core produced is further modified by a series of post-PKS tailoring steps .

Temporal Effects in Laboratory Settings

Overexpression of Crp resulted in a two-fold enhancement of Dihydro-FK-506 production in Streptomyces tsukubaensis under laboratory conditions . Further optimizations using fermentors proved that this strategy can be transferred to an industrial scale .

Dosage Effects in Animal Models

While specific dosage effects of Dihydro-FK-506 in animal models have not been reported, it is known that FK506, a similar compound, has potent immunosuppressive properties and is used in the prevention of organ transplant rejection .

Metabolic Pathways

The metabolic pathways of Dihydro-FK-506 involve a hybrid type I polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system . The FK506 core is formed from a (4 R ,5 R )-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units .

Transport and Distribution

It is known that FK506, a similar compound, is widely distributed in the body due to its potent immunosuppressive properties .

Subcellular Localization

It is known that FK506, a similar compound, interacts with various biomolecules in the cell .

Propiedades

IUPAC Name |

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYGKZGKXDOUEO-LFZNUXCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H71NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104987-30-6 | |

| Record name | Dihydro-FK-506 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro Tacrolimus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TSUKUBAMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SDH06DWVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dihydro-FK-506 interact with its cellular targets and what are the downstream effects?

A: Dihydro-FK-506, a radioligand structurally similar to the immunosuppressants FK-506 and Rapamycin, binds predominantly to intracellular receptors called FK506-binding proteins (FKBPs) [, ]. This binding primarily occurs within the cytosol of cells, reaching a saturation point equivalent to an estimated intracellular concentration of 6 to 7 µM []. Interestingly, only a small fraction (3-5%) of the available intracellular FKBPs need to be occupied by Dihydro-FK-506 to achieve half-maximal suppression of T-cell activation []. This binding event, which is stable for several hours, subsequently inhibits interleukin-2 production, a key cytokine involved in T cell activation and proliferation [].

Q2: Can you elaborate on the competitive nature of binding observed between Dihydro-FK-506, FK-506, and Rapamycin?

A: Research shows that Dihydro-FK-506 binding to its cellular receptors can be rapidly displaced by an excess of either FK-506 or Rapamycin []. This observation suggests that these three molecules compete for binding to similar, if not identical, intracellular FKBPs. Furthermore, FK-506 and Rapamycin display mutual antagonism of their immunosuppressive activities, even when introduced to T-cell cultures several hours apart []. Schild analysis, employed to determine the apparent affinities of these molecules for their functionally relevant cellular receptors, revealed that both drugs compete for a single cellular receptor with comparable dissociation constants (KdS) []. This finding further supports the hypothesis that FK-506 and Rapamycin exert their immunosuppressive effects through interaction with highly related, if not the same, FKBPs as Dihydro-FK-506.

Q3: Are there any existing analytical methods for quantifying Dihydro-FK-506?

A: Although not specifically for Dihydro-FK-506, a radioreceptor assay (RRA) has been developed for quantifying FK-506 in whole blood []. This method utilizes [3H]-dihydro-FK-506, suggesting a potential application for quantifying Dihydro-FK-506 itself. The RRA relies on the competitive binding of extracted FK-506 and [3H]-dihydro-FK-506 to a partially purified preparation of FKBP []. This method demonstrated high correlation with an established enzyme immunoassay and exhibited good precision and recovery []. Further research is needed to confirm its applicability and adapt the RRA specifically for the quantification of Dihydro-FK-506 in various biological matrices.

Q4: What are the implications of the structural modifications observed in the synthesis of the 9,10-acetonide of 9-dihydro-FK-506?

A: The synthesis of the 9,10-acetonide of 9-dihydro-FK-506, also known as FKANAL, involves structural modifications that provide insights into potential structure-activity relationships []. This analog features a spiroenone system masking the α-allyl aldol portion and a spiroketal mimicking the α-keto amide portion of FK-506 []. These modifications could impact the molecule's binding affinity for FKBPs and consequently affect its biological activity. Further research is needed to assess the specific influence of these structural changes on FKANAL's pharmacological properties and to determine whether these modifications lead to altered efficacy, potency, or toxicity profiles compared to the parent compound, Dihydro-FK-506.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)

![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)

![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)